molecular formula C17H12N6O3S3 B2888202 2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide CAS No. 1226435-04-6

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide

Cat. No. B2888202
CAS RN: 1226435-04-6
M. Wt: 444.5
InChI Key: FGGPEIDIBPTQOT-UHFFFAOYSA-N
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Description

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research studies.

Scientific Research Applications

Antiproliferative Activities

Research has shown that derivatives of pyrazole-sulfonamide, which may include compounds structurally related to "2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide," exhibit significant antiproliferative activities. These compounds have been tested against HeLa and C6 cell lines, showing cell-selective effects, particularly against rat brain tumor cells (C6). Certain derivatives demonstrated broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Antibacterial and Antifungal Applications

A synthesized compound related to the chemical structure of interest was characterized and screened for antibacterial (against Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli) and antifungal (Candida albicans and Aspergillus niger) activities. It also evaluated anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar et al., 2021).

Antimicrobial Evaluation

Pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of Gram-positive and Gram-negative bacteria as well as fungi. The synthesized compounds exhibited a moderate degree of potent antimicrobial activity (Sharshira & Hamada, 2012).

Inhibition of Human Cytosolic Carbonic Anhydrase

Derivatives of pyrazole-3,4-dicarboxamides bearing the 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety have been synthesized and shown to effectively inhibit human cytosolic carbonic anhydrase I and II isozymes. Some derivatives exhibited significant inhibitory effects, with Ki values ranging, highlighting their potential as inhibitors for therapeutic applications (Mert et al., 2016).

Photosynthetic Electron Transport Inhibition

Studies on pyrazole derivatives, including potentially related structures, have identified their ability to inhibit photosynthetic electron transport. This activity suggests potential applications as herbicides or in other agricultural contexts, with some compounds showing inhibitory properties comparable to commercial herbicides like diuron and hexazinone (Vicentini et al., 2005).

properties

IUPAC Name

2-pyrazin-2-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O3S3/c24-15(14-10-28-16(22-14)13-9-18-5-6-19-13)21-11-1-3-12(4-2-11)29(25,26)23-17-20-7-8-27-17/h1-10H,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPEIDIBPTQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrazin-2-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)thiazole-4-carboxamide

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